molecular formula C27H27NO3 B15026543 (E)-N-(6-(4-ethoxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-ylidene)-3-methylaniline

(E)-N-(6-(4-ethoxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-ylidene)-3-methylaniline

Cat. No.: B15026543
M. Wt: 413.5 g/mol
InChI Key: VHBFQPWPGUIFDJ-UHFFFAOYSA-N
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Description

(4E)-6-(4-ETHOXYPHENYL)-8-METHOXY-1,3-DIMETHYL-N-(3-METHYLPHENYL)-4H-CYCLOHEPTA[C]FURAN-4-IMINE is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-6-(4-ETHOXYPHENYL)-8-METHOXY-1,3-DIMETHYL-N-(3-METHYLPHENYL)-4H-CYCLOHEPTA[C]FURAN-4-IMINE typically involves multi-step organic reactions. The process begins with the preparation of the core cyclohepta[c]furan structure, followed by the introduction of ethoxyphenyl, methoxy, and methylphenyl groups through various substitution reactions. Common reagents used in these reactions include ethyl iodide, methoxybenzene, and methylphenylamine, under conditions such as refluxing in organic solvents like toluene or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed. The final product is typically purified using methods like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4E)-6-(4-ETHOXYPHENYL)-8-METHOXY-1,3-DIMETHYL-N-(3-METHYLPHENYL)-4H-CYCLOHEPTA[C]FURAN-4-IMINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the imine group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Introduction of halogenated derivatives or other functional groups.

Scientific Research Applications

(4E)-6-(4-ETHOXYPHENYL)-8-METHOXY-1,3-DIMETHYL-N-(3-METHYLPHENYL)-4H-CYCLOHEPTA[C]FURAN-4-IMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (4E)-6-(4-ETHOXYPHENYL)-8-METHOXY-1,3-DIMETHYL-N-(3-METHYLPHENYL)-4H-CYCLOHEPTA[C]FURAN-4-IMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Allylamine: An organic compound with a similar amine group but a simpler structure.

    4-Methoxyphenethylamine: Shares the methoxyphenyl group but differs in the overall structure.

    3-(4-Methylphenoxy)propionic acid: Contains a phenoxy group similar to the ethoxyphenyl group in the target compound.

Uniqueness

(4E)-6-(4-ETHOXYPHENYL)-8-METHOXY-1,3-DIMETHYL-N-(3-METHYLPHENYL)-4H-CYCLOHEPTA[C]FURAN-4-IMINE is unique due to its complex cyclohepta[c]furan core and the specific arrangement of functional groups, which confer distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C27H27NO3

Molecular Weight

413.5 g/mol

IUPAC Name

6-(4-ethoxyphenyl)-4-methoxy-1,3-dimethyl-N-(3-methylphenyl)cyclohepta[c]furan-8-imine

InChI

InChI=1S/C27H27NO3/c1-6-30-23-12-10-20(11-13-23)21-15-24(28-22-9-7-8-17(2)14-22)26-18(3)31-19(4)27(26)25(16-21)29-5/h7-16H,6H2,1-5H3

InChI Key

VHBFQPWPGUIFDJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NC3=CC=CC(=C3)C)C4=C(OC(=C4C(=C2)OC)C)C

Origin of Product

United States

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